![molecular formula C16H24O3 B253184 3,5-Ditert-butyl-4-methoxybenzoic acid](/img/structure/B253184.png)
3,5-Ditert-butyl-4-methoxybenzoic acid
Overview
Description
3,5-Ditert-butyl-4-methoxybenzoic acid (DTBMA) is a chemical compound that belongs to the family of benzoic acids. It is widely used in various scientific research applications due to its unique properties and characteristics.
Mechanism of Action
The mechanism of action of 3,5-Ditert-butyl-4-methoxybenzoic acid is based on its ability to scavenge free radicals and prevent oxidative damage. 3,5-Ditert-butyl-4-methoxybenzoic acid acts as an electron donor, which helps to stabilize free radicals and prevent them from damaging cellular components.
Biochemical and Physiological Effects:
3,5-Ditert-butyl-4-methoxybenzoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to improve insulin sensitivity and reduce the risk of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,5-Ditert-butyl-4-methoxybenzoic acid in lab experiments is its stability and low toxicity. It is also relatively easy to synthesize and can be used in a wide range of applications. However, 3,5-Ditert-butyl-4-methoxybenzoic acid has some limitations, including its solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are many potential future directions for research on 3,5-Ditert-butyl-4-methoxybenzoic acid, including exploring its potential as a therapeutic agent for various diseases, such as cancer and metabolic disorders. Additionally, further research is needed to understand the mechanism of action of 3,5-Ditert-butyl-4-methoxybenzoic acid and to develop new methods for synthesizing and using this compound in various applications.
Conclusion:
In conclusion, 3,5-Ditert-butyl-4-methoxybenzoic acid is a unique and versatile chemical compound that has many scientific research applications. Its stability, low toxicity, and unique properties make it an attractive compound for use in various fields, including pharmaceuticals, materials science, and biotechnology. With further research and development, 3,5-Ditert-butyl-4-methoxybenzoic acid has the potential to make significant contributions to scientific advancements in the future.
Scientific Research Applications
3,5-Ditert-butyl-4-methoxybenzoic acid is widely used in various scientific research applications, including as an antioxidant, a stabilizer, a preservative, and a UV absorber. It is also used in the synthesis of other organic compounds, such as liquid crystals, polymers, and pharmaceuticals.
properties
Product Name |
3,5-Ditert-butyl-4-methoxybenzoic acid |
---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3,5-ditert-butyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-8-10(14(17)18)9-12(13(11)19-7)16(4,5)6/h8-9H,1-7H3,(H,17,18) |
InChI Key |
XLICOLVSHXFUJG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.